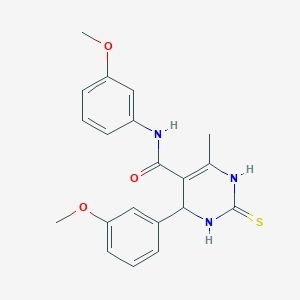
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EITP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EITP belongs to the class of thioxo-pyrimidine derivatives and has been found to exhibit promising biological activities that make it an attractive candidate for further investigation.
作用機序
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and DNA damage. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also exhibits potent biological activity at low concentrations, making it an attractive candidate for further investigation. However, N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has some limitations in laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the investigation of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One of the most important directions is to further explore the molecular mechanisms of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide's anticancer activity. This will involve identifying the specific targets of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and elucidating the signaling pathways that are involved in its biological activity. Another future direction is to investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a therapeutic agent in animal models of cancer. This will involve evaluating the efficacy and safety of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo and identifying the optimal dosage and administration route. Finally, future studies should also investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in other diseases, such as inflammatory disorders and neurological disorders.
合成法
The synthesis of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2-ethoxybenzoyl isothiocyanate with 4-isopropylphenyl hydrazine and 2-amino-4,6-dimethylpyrimidine in the presence of a base. The reaction yields N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a yellow crystalline solid with a high degree of purity.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
特性
分子式 |
C23H27N3O2S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H27N3O2S/c1-5-28-19-9-7-6-8-18(19)25-22(27)20-15(4)24-23(29)26-21(20)17-12-10-16(11-13-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,25,27)(H2,24,26,29) |
InChIキー |
FGSXYLQRYPCZNL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B295270.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B295271.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295272.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295275.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)
![4-[4-(4-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295279.png)


![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)

